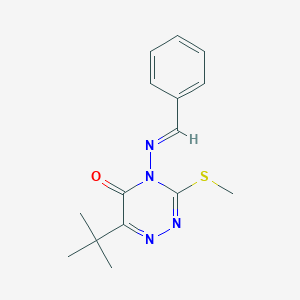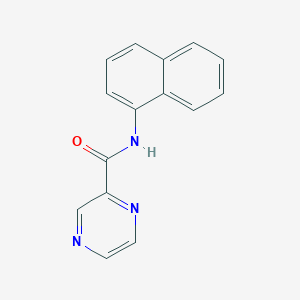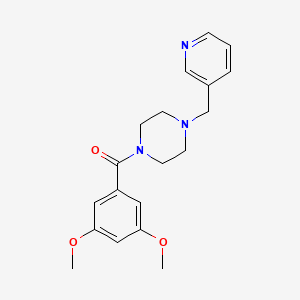![molecular formula C19H29N3O3S B5592125 N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5592125.png)
N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography can be used to determine the precise 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanisms of its reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, NMR, UV-Vis, etc.) .Scientific Research Applications
Anticonvulsant Activity
Research has explored the design, synthesis, and pharmacological evaluation of novel sulfonamide derivatives, including structures closely related to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide, for their potential anticonvulsant activities. Studies employing maximal electroshock shock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice have identified compounds showing promising anticonvulsant activities. Notably, certain derivatives have demonstrated significant protective indices in MES tests, indicating their potential as anticonvulsant agents (Li et al., 2015).
Antihypertensive Activity
Compounds structurally similar to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide have been synthesized and evaluated for their antihypertensive activity. In particular, derivatives substituted with various functional groups have been screened in spontaneous hypertensive rat models, revealing some compounds' potential as antihypertensive agents. This research underscores the importance of structural modification in enhancing pharmacological activity (Caroon et al., 1981).
Antimicrobial and Detoxification Applications
Studies have also focused on the antimicrobial properties of N-halamine-coated cotton, where derivatives of N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide could potentially play a role. These materials, after undergoing chlorination, exhibit significant antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli O157:H7. Additionally, their application in detoxifying harmful substances highlights the versatile potential of these compounds in medical and environmental safety applications (Ren et al., 2009).
Antiviral Activity
The synthesis and evaluation of N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide derivatives for antiviral activity, specifically against influenza viruses, have been reported. Certain compounds have demonstrated significant inhibitory effects, acting as potential fusion inhibitors of the influenza virus. This suggests the potential for these compounds to contribute to antiviral therapeutics, offering a new approach to treating viral infections (Göktaş et al., 2012).
Chemical Synthesis and Molecular Docking
In addition to pharmacological applications, research has delved into the chemical synthesis aspects of compounds akin to N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide. Microwave-assisted synthesis methods have been applied to create novel derivatives efficiently. Furthermore, molecular docking studies have provided insights into the interaction of these compounds with biological targets, aiding in the design of molecules with enhanced biological activity (Sayed et al., 2021).
properties
IUPAC Name |
N,N-dimethyl-3-oxo-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decane-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-20(2)26(24,25)22-13-10-19(11-14-22)15-18(23)21(16-19)12-6-9-17-7-4-3-5-8-17/h3-5,7-8H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTDOBBYXJQFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5592042.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)


![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

![3-(4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5592083.png)
![2-[({[2,2,2-trichloro-1-(propionylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5592094.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)
![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5592110.png)
![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)